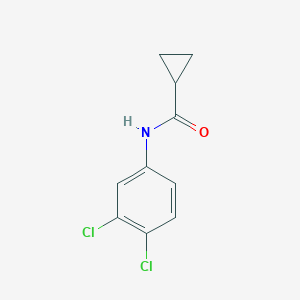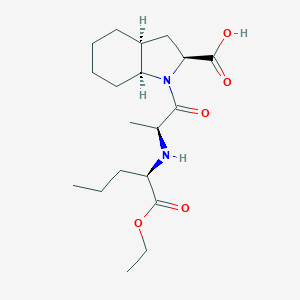
环丙烷类化合物
描述
科学研究应用
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Research has explored its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Although primarily an herbicide, its structure has been studied for potential pharmacological activities.
Industry: Cypromid’s herbicidal properties make it valuable in agricultural industries for weed control.
作用机制
Target of Action
Cypromid is an obsolete herbicide
Mode of Action
The mode of action of Cypromid involves contact and selective induction of general necrosis and growth inhibition . This suggests that Cypromid likely interferes with the normal growth processes of plants, leading to their death.
Pharmacokinetics
It is known to be moderately soluble in water , which could influence its distribution and bioavailability in the environment.
Result of Action
The primary result of Cypromid’s action is the control of annual weeds in crops such as maize, cereals, onions, and cotton . It achieves this by inducing necrosis and inhibiting growth in these plants.
生化分析
Cellular Effects
The specific cellular effects of Cypromid are not well-documented. As an herbicide, it likely affects various types of plant cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It likely exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is reasonable to assume that the effects of this product could change over time, possibly due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is reasonable to assume that the effects of this product could vary with different dosages, possibly including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
As an herbicide, it likely interacts with certain enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is reasonable to assume that it could interact with certain transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is reasonable to assume that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
The synthesis of Cypromid involves the reaction of 3,4-dichloroaniline with cyclopropanecarboxylic acid chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods .
化学反应分析
Cypromid undergoes various chemical reactions, including:
Oxidation: Cypromid can be oxidized to form corresponding N-oxides.
Reduction: Reduction of Cypromid can lead to the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Cypromid is part of the anilide herbicide group, which includes other compounds such as propanil and alachlor. Compared to these similar compounds, Cypromid is unique in its specific chemical structure, which includes a cyclopropane ring and two chlorine atoms on the aromatic ring. This structure contributes to its distinct herbicidal properties and environmental behavior .
Propanil: Another anilide herbicide, primarily used in rice cultivation.
Alachlor: Used for controlling annual grasses and broadleaf weeds in crops like corn and soybeans.
Cypromid’s unique structure and mode of action make it a valuable tool in agricultural weed management, although its use has declined in favor of more modern herbicides .
属性
IUPAC Name |
N-(3,4-dichlorophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQDLOBGKJCDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041827 | |
| Record name | Cypromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 g/100mL in benzene, In water, > 0.01 g/100mL | |
| Record name | CYPROMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000369 [mmHg], 3.7X10-6 mm Hg at 25 °C /Estimated/ | |
| Record name | Cypromid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4628 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYPROMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2759-71-9 | |
| Record name | Cypromid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2759-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cypromid [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cypromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYPROMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1243H370PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYPROMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Cypromid compared to other herbicides in controlling weeds in maize crops?
A1: Research suggests that Cypromid might not be the most effective standalone herbicide for weed control in maize. Studies comparing its efficacy with other herbicides like Atrazine, Linuron, and Fluromidine found it to be less effective in controlling certain weed species. [] For instance, Aethusa cynapium showed resistance to Cypromid. [] Furthermore, high doses of Cypromid applied post-emergence (2.24 kg/ha) were found to negatively impact crop yield. [] This suggests that Cypromid's use as a standalone herbicide might be limited due to its lower efficacy and potential phytotoxicity at higher doses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)

![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)

![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)

![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)





